3-Bromo-6-chloro-2-iodopyridine
Description
Contextualization of Polysubstituted Pyridines as Key Synthetic Scaffolds
Polysubstituted pyridines are integral to the development of new pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net Their importance stems from the pyridine (B92270) nitrogen's ability to modulate the electronic properties of the ring, influencing factors such as basicity, solubility, and intermolecular interactions. researchgate.netresearchgate.net The precise placement of various functional groups around the pyridine core allows for the fine-tuning of a molecule's biological activity or material properties. nih.govacs.org
The synthesis of these highly functionalized pyridines can be approached in two primary ways: by constructing the pyridine ring from acyclic precursors or by modifying a pre-existing pyridine core. nih.govacs.org While cyclization methods are powerful, the direct functionalization of pyridines, particularly through modern cross-coupling reactions, offers a more modular and often more efficient route to a diverse range of derivatives. acs.org
Distinctive Reactivity and Strategic Importance of 3-Bromo-6-chloro-2-iodopyridine in Contemporary Organic Synthesis
Within the diverse family of polysubstituted pyridines, this compound stands out as a particularly valuable and versatile synthetic intermediate. uni.lu Its strategic importance lies in the differential reactivity of its three distinct halogen substituents. The carbon-iodine bond is the most labile and readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This is followed by the carbon-bromine bond, which can be selectively activated under different reaction conditions. The carbon-chlorine bond is the most robust, typically requiring more forcing conditions for its transformation.
This hierarchy of reactivity allows for a stepwise and site-selective functionalization of the pyridine ring, a crucial advantage in the synthesis of complex target molecules. rsc.orgrsc.org For instance, the iodine at the 2-position can be selectively replaced, followed by a different transformation at the 3-bromo position, and finally, a reaction at the 6-chloro position. This controlled, sequential approach provides chemists with a powerful tool for building molecular complexity in a predictable manner.
A notable application of this differential reactivity is in the synthesis of C-nucleosides, where this compound can be coupled with a protected glycal. rsc.orgrsc.org Subsequent chemoselective cross-coupling reactions at the bromine and chlorine positions allow for the introduction of a variety of substituents, leading to the creation of libraries of novel C-nucleosides for biological screening. rsc.orgrsc.org
Overview of Current Research Trajectories and Future Scope
Current research involving this compound and related polysubstituted pyridines is focused on several key areas. There is a continuous effort to develop new and more efficient catalytic systems for the selective functionalization of these halogenated scaffolds. This includes the exploration of novel ligands and metal catalysts to achieve even greater control over regioselectivity and to enable reactions under milder conditions.
Furthermore, the application of these building blocks in the synthesis of novel materials with interesting photophysical or electronic properties is a growing field. The ability to precisely control the substitution pattern on the pyridine ring allows for the design of molecules with tailored emission spectra or charge-transport characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGIZKPKHAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704822 | |
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-01-9 | |
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Chloro 2 Iodopyridine
Precursor Synthesis and Halogenation Strategies
The construction of a trihalogenated pyridine (B92270) like 3-Bromo-6-chloro-2-iodopyridine requires a carefully planned synthetic sequence, often starting from simpler pyridine precursors. The introduction of each halogen atom must be controlled to achieve the desired substitution pattern.
The inherent electronic properties of the pyridine ring, an electron-deficient system, make direct electrophilic halogenation challenging and often require harsh conditions. nih.govyoutube.com However, various strategies have been developed to achieve regioselectivity.
Electrophilic Aromatic Substitution (EAS): While difficult, EAS can be used to introduce halogens onto the pyridine ring. These reactions are typically 3-selective but can lead to mixtures of isomers and require high temperatures and strong acids. nih.govnih.gov The presence of activating groups, such as amino or hydroxy groups, can facilitate halogenation and influence the position of the incoming halogen. researchgate.netthieme-connect.de For instance, the bromination of activated pyridines with N-bromosuccinimide (NBS) can proceed with high regioselectivity. researchgate.netthieme-connect.de
Pyridine N-Oxides: The use of pyridine N-oxides is a common strategy to activate the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.govnih.gov This method provides a practical route to various 2-halopyridines. nih.gov
Metalation-Halogenation: Directed ortho-metalation followed by quenching with an electrophilic halogen source is a powerful method for regioselective halogenation. nih.gov This approach often requires a directing group to achieve high selectivity.
Zincke Imine Intermediates: A more recent approach involves the temporary transformation of pyridines into reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective 3-halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org
The synthesis of a molecule with three different halogens necessitates a sequential approach where each halogen is introduced in a controlled manner. This relies on the concept of orthogonal functionalization, where different reactive sites on a molecule can be addressed independently.
The differential reactivity of carbon-halogen bonds is key to this strategy. For instance, in a polyhalogenated pyridine, a palladium-catalyzed cross-coupling reaction might selectively occur at a carbon-bromine bond while leaving a carbon-chlorine bond intact. rsc.orgrsc.org This allows for the stepwise introduction of different functional groups.
A prime example is the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides, which started from bromo-chloro-iodopyridines. rsc.org Palladium-catalyzed cross-coupling reactions proceeded chemoselectively at the position of the bromine atom. rsc.org Similarly, the synthesis of a complex tricyclic heteroaryl ether demonstrated that both the construction and subsequent functionalization tolerated the presence of a chlorine atom on the pyridine moiety, which could be used for later-stage modifications via Suzuki-Miyaura coupling. rsc.org
The table below illustrates the concept of sequential functionalization on a di-substituted pyridine, highlighting the ability to selectively react at one halogenated position while preserving the other for subsequent transformations.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-6-chloro-3-iodopyridine | Glycal, Pd(OAc)₂, Ag₂CO₃, CHCl₃, 70°C; then Et₃N·3HF, THF | 2-Bromo-6-chloro-pyridin-3-yl C-deoxyribonucleoside | Not specified | rsc.org |
| 3-Chloro-pyridine moiety | Aryl boronic acid, XPhos, K₃PO₄, 1,4-dioxane/H₂O, 110°C | 3-Aryl-pyridine moiety | 72-75 | rsc.org |
Halogen Dance Reactions and Halogen Scrambling Phenomena in Polyhalogenated Pyridines
"Halogen dance" reactions, also known as base-catalyzed halogen migration, are a fascinating and synthetically useful phenomenon observed in polyhalogenated aromatic compounds, including pyridines. clockss.orgscribd.comacs.org This process involves the intramolecular migration of a halogen atom from one position to another on the aromatic ring, often leading to a thermodynamically more stable isomer.
These reactions typically proceed through a deprotonation-rehalogenation mechanism involving pyridyne intermediates. The presence of a strong base, such as lithium diisopropylamide (LDA), can initiate the migration. clockss.org For example, the treatment of a bromopyridine with a strong base can lead to the formation of a different bromopyridine isomer.
The study of halogen dance reactions has provided access to unique substitution patterns that are difficult to achieve through conventional methods. acs.orgnih.gov For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine has been accomplished using halogen dance reactions. acs.orgnih.gov
The following table summarizes key aspects of halogen dance reactions in pyridines:
| Reaction Type | Key Features | Example | Reference |
| Base-catalyzed halogen migration | Intramolecular halogen shift, often to a more stable position. | Isomerization of 3-bromopyridine (B30812) to 4-bromopyridine. | |
| Synthetic utility | Access to otherwise inaccessible substitution patterns. | Synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. | acs.orgnih.gov |
Novel Synthetic Pathways to Trihalogenated Pyridines
The demand for novel trihalogenated pyridines as building blocks in drug discovery has spurred the development of innovative synthetic strategies. Modern approaches often leverage advancements in cross-coupling chemistry and an understanding of halogen exchange processes to install multiple, different halogens with high regioselectivity.
One notable example is a patented method for the synthesis of 3-bromo-6-chloropyridyl-2-formic acid, a derivative of our target compound. google.com This synthesis starts with 3-bromo-6-chloropyridine, which is first oxidized to the corresponding N-oxide. Subsequent reaction with trimethylsilyl (B98337) cyanide yields the 2-cyano derivative, which is then hydrolyzed to the carboxylic acid. google.com This demonstrates a multi-step sequence to introduce functionality at a specific position on a dihalogenated pyridine.
Another approach involves the chemoselective transformation of bromo-chloropyridine C-nucleosides. rsc.org By starting with a bromo-chloro-iodopyridine, researchers were able to perform a Heck coupling reaction, followed by selective cross-coupling reactions at the bromine position. rsc.org
These examples highlight the move towards more sophisticated and controlled methods for synthesizing highly substituted pyridines, often involving multiple, well-orchestrated steps.
Considerations for Scalable and Sustainable Synthesis Development
As the demand for complex molecules like this compound grows, particularly in the pharmaceutical industry, the need for scalable and sustainable synthetic methods becomes paramount. icsr.inmedscape.comacsgcipr.org
Key considerations for developing such processes include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. acsgcipr.orgacs.org
Catalysis: Employing catalytic methods, including biocatalysis and transition-metal catalysis, to reduce the amount of reagents needed and improve reaction efficiency. icsr.indtu.dk
Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and process control for the synthesis of polyhalogenated compounds. ugr.es
Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of pyridines is an emerging area of research aimed at reducing reliance on fossil fuels. acsgcipr.org
The development of a scalable synthesis of favipiravir, an antiviral drug, showcases the successful application of both conventional and continuous flow chemistry. ugr.es Furthermore, research into the biocatalytic conversion of lignin (B12514952) to aromatic dicarboxylic acids points towards a future where complex chemical building blocks could be produced from renewable resources. acsgcipr.org
The following table outlines some sustainable approaches relevant to the synthesis of halogenated pyridines:
| Sustainable Approach | Description | Example | Reference |
| Green Solvents | Using water as a solvent for amination reactions of polyhalogenated pyridines. | Selective amination of polyhalogenated pyridines in water. | acs.org |
| Biocatalysis | Utilizing enzymes or whole microorganisms to perform chemical transformations. | Conversion of lignin to pyridine-dicarboxylic acids. | acsgcipr.org |
| Flow Chemistry | Performing reactions in a continuous flow system for better control and scalability. | Scalable synthesis of favipiravir. | ugr.es |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 2 Iodopyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the functionalization of 3-bromo-6-chloro-2-iodopyridine. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective introduction of various organic fragments.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds with this compound. fishersci.fr The choice of reaction—be it Suzuki-Miyaura, Stille, Negishi, or Sonogashira—depends on the desired substituent and the specific reaction conditions employed.
Initial functionalization often occurs at the most reactive C-I bond. For instance, the Heck coupling of this compound with a protected deoxyribose glycal proceeds at the iodine-bearing carbon. rsc.orgrsc.org This high reactivity of the C-I bond is a common feature in palladium-catalyzed reactions. beilstein-journals.orgnih.gov
The Suzuki-Miyaura coupling, which utilizes organoboron compounds, has been successfully applied to related bromo-chloropyridine systems. nih.gov In these reactions, the bromine atom is generally more reactive than the chlorine atom, allowing for selective substitution. rsc.org Similarly, the Stille reaction, which employs organotin reagents, can be used to introduce substituents. rsc.org The Negishi coupling, involving organozinc reagents, is another valuable method for C-C bond formation with halo-pyridines. wikipedia.orgmdpi.com The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is also a key transformation. beilstein-journals.orgnih.govresearchgate.neteie.grscirp.orgbeilstein-journals.org
The order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. rsc.orgnih.gov This predictable chemoselectivity allows for a stepwise functionalization of the pyridine (B92270) ring.
A study on regioisomeric bromo-chloropyridin-3-yl deoxyribonucleosides demonstrated that cross-coupling reactions, such as the Suzuki-Miyaura reaction, proceed with good chemoselectivity at the position of the bromine atom over the chlorine atom. rsc.orgnih.gov For example, the reaction of a 2-bromo-6-chloropyridine (B1266251) derivative with a limited amount of phenylboronic acid resulted in the selective displacement of the bromine. rsc.org Increasing the amount of the boronic acid and the reaction temperature led to the substitution of both the bromine and chlorine atoms. rsc.org This highlights the ability to control the extent of substitution through reaction conditions.
The inherent reactivity of the C-X bond (where X is a halogen) is a primary determinant of selectivity. rsc.org However, electronic effects of the pyridine ring and steric factors can also influence the regioselectivity of the reaction. rsc.orgrsc.org For instance, in some polyhalogenated pyridines, substitution may preferentially occur at the C2/C6 positions due to electronic activation. rsc.org
Table 1: Chemoselective Suzuki-Miyaura Coupling of a 2-Bromo-6-chloropyridine Derivative
| Boronic Acid Equivalents | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| 0.9 | 60 °C | Monosubstitution (at Br) | 63% | rsc.org |
| 3.0 | 100 °C | Disubstitution (at Br & Cl) | 95% | rsc.org |
The choice of palladium catalyst and the associated ligands plays a crucial role in the outcome of cross-coupling reactions, influencing reaction rates, yields, and selectivity. Different ligand systems can modulate the electronic and steric environment of the palladium center, thereby affecting its catalytic activity.
For instance, in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, catalyst systems based on Pd2dba3 and specific phosphine (B1218219) ligands have been shown to be highly effective for reactions with aryl and heteroaryl bromides and chlorides. nih.gov The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. diva-portal.org
In the context of 3-halo-2-aminopyridines, the selection of biarylmonophosphine ligands such as XPhos and RuPhos, in combination with a palladium source, has been shown to be effective for C-N cross-coupling reactions. nih.gov The use of palladacycle precatalysts can also offer advantages in terms of catalyst stability and activity. nih.gov The ligand can also influence the regioselectivity of the reaction. In certain cases, ligand-dependent selectivity has been observed in the coupling of dihalopyridines. rsc.org
Table 2: Effect of Ligand on the Amination of 3-Bromo-2-aminopyridine
| Ligand/Precatalyst | Yield | Reference |
|---|---|---|
| XPhos | 40% | nih.gov |
| RuPhos-precatalyst | 47% (with cyclopentylamine) | nih.gov |
| BrettPhos-precatalyst | 78% (with cyclopentylamine) | nih.gov |
Copper-Catalyzed Coupling Reactions
While palladium catalysis is more common for cross-coupling reactions of aryl halides, copper-catalyzed systems also offer viable synthetic routes, particularly for C-N and C-O bond formation (Ullmann condensation). Copper catalysis can sometimes provide complementary selectivity to palladium-catalyzed reactions. beilstein-journals.org Research has shown that copper-catalyzed methods can be employed for the synthesis of substituted pyridines. rsc.org For instance, a copper-catalyzed synthesis of 2-bromo-6-substituent-pyridines has been developed as a low-cost and environmentally friendly alternative to palladium-based methods. rsc.org
Mechanistic Studies of Oxidative Addition and Reductive Elimination Pathways
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. diva-portal.org This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step. diva-portal.org The reactivity of the C-X bond (I > Br > Cl) dictates the ease of oxidative addition. For this compound, oxidative addition is expected to occur preferentially at the C-I bond.
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the Pd(II) complex, replacing the halide.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex to form the new carbon-carbon bond of the product and regenerate the Pd(0) catalyst. diva-portal.org
Mechanistic studies on related systems have provided insights into these pathways. For example, the potential for the nitrogen atom of the pyridine ring to coordinate to the palladium center can influence the reaction mechanism. nih.gov In some cases, unusual radical-chain mechanisms have been proposed for nickel-catalyzed cross-coupling reactions. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing halogenated pyridines. wikipedia.org In an SNAr reaction, a nucleophile displaces a halide on the aromatic ring. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the electronegative nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgmasterorganicchemistry.com
For polyhalogenated pyridines, the position of substitution is influenced by the nature of the leaving group and the electronic activation of the ring positions. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to delocalize the negative charge of the intermediate. wikipedia.org
In the case of bromo-chloropyridine derivatives, nucleophilic substitutions have been found to be less selective than palladium-catalyzed cross-coupling reactions, sometimes leading to mixtures of products. rsc.orgrsc.orgnih.gov The relative reactivity of the halogens as leaving groups in SNAr reactions can vary depending on the nucleophile and reaction conditions. researchgate.net
Impact of Substituent Electronic Properties on SNAr Reactivity
The electronic properties of substituents on the pyridine ring have a profound impact on the rate and regioselectivity of SNAr reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either activate or deactivate the ring towards nucleophilic attack and can direct the substitution to specific positions.
For 2-halopyridines, the presence of an EDG at the 3-position can significantly accelerate the rate of oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions which can be mechanistically related to SNAr. chemrxiv.org This is attributed to the influence of the EDG on the symmetry and energy of the pyridine's frontier molecular orbitals. chemrxiv.org Specifically, an EDG at the 3-position can lead to high LUMO (Lowest Unoccupied Molecular Orbital) coefficients at the C2 position, facilitating a nucleophilic displacement mechanism. chemrxiv.org Conversely, an EDG at the 5-position results in a minimal LUMO contribution at C2, leading to a different, three-centered insertion mechanism. chemrxiv.org
In the case of this compound, the bromine at C3 can be considered a weakly deactivating group, while the chlorine at C6 is an EWG that activates the ring, particularly at the C2 and C4 positions. The iodine at C2 is also an EWG. The combined electronic effects of these three halogens create a complex reactivity profile. The chlorine at C6 will enhance the electrophilicity of the ring, making all three halogen positions more susceptible to nucleophilic attack compared to a non-chlorinated analogue. The bromine at C3 will have a less pronounced electronic effect but will influence the regioselectivity. The interplay of these electronic factors is crucial in determining the outcome of SNAr reactions.
Directed Metalation and Halogen-Metal Exchange Reactions
Electrophilic Trapping of Organometallic Intermediates
Once the organometallic intermediate (lithiated or magnesiated) of this compound is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups. This two-step sequence of metalation followed by electrophilic quench is a cornerstone of modern synthetic chemistry.
The choice of electrophile determines the nature of the newly introduced substituent. Common electrophiles include:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
Carbon Dioxide: To introduce a carboxylic acid group.
Iodine: To introduce an iodine atom, which can be useful for subsequent cross-coupling reactions.
Alkyl Halides: To introduce alkyl groups.
Disulfides: To introduce thioether groups.
For example, the organometallic intermediate derived from the C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been successfully trapped with various electrophiles to generate a library of pentasubstituted pyridines. acs.org Similarly, the lithiated intermediates of dihalopyridines have been trapped with electrophiles to yield functionalized products. researchgate.net The success of the electrophilic trapping step depends on the stability of the organometallic intermediate and the reactivity of the chosen electrophile.
Radical Reactions and C-H Functionalization Initiatives
While ionic reactions like SNAr and metalation are common for functionalizing halopyridines, radical reactions and direct C-H functionalization offer alternative and complementary approaches.
Radical Reactions: The generation of pyridyl radicals from this compound could potentially be achieved through various methods, including photoredox catalysis. These radical intermediates can then participate in a range of bond-forming reactions. For instance, the generation of acyl radicals from α-ketoacids via photoredox catalysis has been coupled with palladium-catalyzed C-H activation for the acylation of acetanilides. beilstein-journals.org A similar strategy could potentially be envisioned for the C-H functionalization of the pyridine ring of this compound, provided a suitable C-H bond can be targeted.
C-H Functionalization: Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the pre-functionalization steps often required in traditional cross-coupling reactions. For pyridines, C-H functionalization can be challenging due to the inherent electronic properties of the ring. However, significant progress has been made in this area.
For example, palladium-catalyzed C-H amination of N-substituted 2-aminobiaryls has been achieved using photoredox catalysis. beilstein-journals.org Furthermore, C-H fluorination of pyridines followed by nucleophilic aromatic substitution of the newly installed fluoride (B91410) provides a powerful method for late-stage functionalization. acs.org This two-step process allows for the introduction of a diverse array of nucleophiles at specific C-H positions. acs.org
In the context of this compound, the only available C-H bond is at the C4 and C5 positions. Directing a C-H functionalization reaction to one of these positions in the presence of three reactive halogen atoms would be a significant synthetic challenge. However, the development of highly selective catalysts and reaction conditions may make such transformations feasible in the future.
Pyridine Nitrogen Functionalization (e.g., N-oxidation, N-alkylation)
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for electrophilic attack and functionalization. This reactivity allows for the formation of N-oxides and N-alkylpyridinium salts, which can serve as key intermediates for further synthetic transformations. The electronic properties of the halogen substituents on the pyridine ring influence the nucleophilicity of the nitrogen atom and, consequently, its reactivity towards electrophiles.
N-Oxidation
The conversion of this compound to its corresponding N-oxide, this compound N-oxide, can be achieved through oxidation. This transformation is significant as the resulting N-oxide group can modify the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.
A documented method for the synthesis of the closely related 3-bromo-6-chloropyridine N-oxide involves the use of urea (B33335) peroxide in the presence of trifluoroacetic anhydride. google.com This method provides a route to the N-oxide derivative. The reaction proceeds by treating the parent pyridine with the oxidizing agents in a suitable solvent, such as chloroform, at a controlled temperature. google.com
Another common reagent for the N-oxidation of pyridines is meta-chloroperoxybenzoic acid (m-CPBA). google.com While a specific example for this compound is not detailed in the provided search results, the N-oxidation of 3-chloropyridine (B48278) using m-CPBA has been reported, suggesting its potential applicability. google.com The general procedure involves reacting the pyridine derivative with m-CPBA in a solvent like dichloromethane. google.com
Table 1: N-Oxidation of Halogenated Pyridines
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Bromo-6-chloropyridine | Urea peroxide, trifluoroacetic anhydride, chloroform, 10-35°C, ≥10 hours | 3-Bromo-6-chloropyridine N-oxide | google.com |
| 3-Chloropyridine | m-Chloroperoxybenzoic acid, dichloromethane, 0-5°C then 20-25°C, 24 hours | 3-Chloropyridine N-oxide | google.com |
This table presents data on the N-oxidation of related halogenated pyridines to illustrate the reaction conditions. Specific yield data for the N-oxidation of this compound is not available in the provided search results.
N-Alkylation
The nitrogen atom of this compound can also undergo N-alkylation upon reaction with alkyl halides or other alkylating agents to form N-alkyl-3-bromo-6-chloro-2-iodopyridinium salts. researchgate.netacs.orgmdpi.com These pyridinium (B92312) salts are more susceptible to nucleophilic attack than their neutral pyridine precursors. abertay.ac.uk
The N-alkylation of bromo- and iodopyridines has been demonstrated using alkylating agents such as methyl triflate and ethyl iodide. researchgate.netmdpi.com For instance, 3-iodopyridine (B74083) reacts smoothly with methyl triflate to afford the corresponding N-methylpyridinium triflate salt. researchgate.net Similarly, N-ethylation of 3-halopyridines has been achieved using ethyl iodide. mdpi.com These examples strongly suggest that this compound would react in a similar fashion. The reaction typically involves treating the pyridine derivative with the alkylating agent in a suitable solvent. acs.org
The resulting N-alkyl-3-bromo-6-chloro-2-iodopyridinium salts would be ionic compounds with altered solubility and reactivity profiles compared to the parent molecule. The quaternization of the nitrogen atom further activates the pyridine ring towards nucleophilic substitution.
Computational and Theoretical Investigations of 3 Bromo 6 Chloro 2 Iodopyridine
Electronic Structure Analysis
The arrangement of electrons within a molecule is fundamental to its chemical nature. Electronic structure analysis illuminates regions of high and low electron density, which in turn dictate the molecule's reactivity towards other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For halogenated pyridines, FMO analysis helps predict the likelihood of electronic transitions, such as π → π*. mdpi.com Computational studies on related molecules, like 3-bromo-2-hydroxypyridine (B31989), have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory to determine these properties. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many pyridine (B92270) derivatives, the HOMO→LUMO transition involves the transfer of electron density to the pyridine ring. mdpi.com Many substituted pyridines are known to have applications in pharmaceuticals and agricultural products, making the study of their reactivity crucial. researchgate.net
Table 1: Illustrative FMO Data for a Related Halogenated Pyridine (3-Bromo-2-hydroxypyridine)
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
Data derived from studies on 3-bromo-2-hydroxypyridine as an example of computational analysis on a similar structure. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool that provides a visual representation of the charge distribution within a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. mdpi.com For polyhalogenated pyridines, MEP maps are instrumental in predicting sites of intermolecular interactions and chemical reactivity. researchgate.net For example, the area around the nitrogen atom in a pyridine ring typically shows a negative potential, indicating its Lewis basicity. The unique electronic environment created by the three different halogen substituents (Br, Cl, I) on 3-Bromo-6-chloro-2-iodopyridine would result in a complex and informative MEP map, pinpointing the most electron-deficient carbon atoms attached to the halogens, thereby predicting the most likely sites for nucleophilic aromatic substitution (SNAr).
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions involving complex molecules like halogenated pyridines. chemrxiv.orgresearchgate.net It provides a balance between computational cost and accuracy, enabling the study of reaction pathways, intermediate structures, and transition states. chemrxiv.org
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics and mechanism. DFT calculations are extensively used to locate and characterize transition state structures. chemrxiv.orgrsc.org
By calculating the Gibbs free energies of the reactants, transition state, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. chemrxiv.org For this compound, this is particularly important for predicting the chemoselectivity in reactions like palladium-catalyzed cross-couplings. For instance, DFT studies on similar systems have shown that the activation barriers for oxidative addition of palladium to C-Cl versus C-I bonds can be calculated, explaining why one site reacts preferentially over the other. chemrxiv.org These calculations can model the entire catalytic cycle, providing a detailed overview and guiding future experimental optimizations. chemrxiv.org
Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and even alter the mechanism. Computational models can account for these environmental factors through implicit or explicit solvation models. mdpi.comrsc.org The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are common implicit models that treat the solvent as a continuous medium with a defined dielectric constant. rsc.org
Studies on related pyridine compounds have shown that calculated properties like the HOMO-LUMO gap can vary with the solvent used (e.g., water, DMSO, methanol). mdpi.com For reactions such as SNAr, computational studies have found that the mechanism itself can change between the gas phase (stepwise) and a solvated environment (concerted). rsc.org Analyzing the impact of different solvents on the reaction pathways of this compound is crucial for translating theoretical predictions into practical laboratory success. nih.gov
Prediction of Regioselectivity and Site-Selectivity in Organic Transformations
For a molecule with multiple reactive sites like this compound, predicting which site will react under specific conditions (regioselectivity or site-selectivity) is a major challenge and a key area for computational investigation. The compound has three different carbon-halogen bonds (C-I, C-Br, C-Cl), each with distinct reactivity.
DFT calculations can predict the outcome of reactions by comparing the activation energies for reaction at each of the three positions. In palladium-catalyzed cross-coupling reactions, selectivity is often determined by the ease of the oxidative addition step. chemrxiv.orgbaranlab.org Generally, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. Therefore, it is highly probable that reactions like Suzuki or Heck couplings would occur selectively at the C-I bond at the 2-position. If that site is blocked or the reaction conditions are altered, subsequent reaction at the C-Br bond (position 3) would be expected over the C-Cl bond (position 6). rsc.org
Experimental work on related 2-chloro-4,5-dibromopyridine and 6-bromo-2-chloropyridine nucleosides confirms this general trend, where cross-coupling reactions and halogen-metal exchanges occur chemoselectively at the more reactive halogen (bromine over chlorine). rsc.orgmdpi.com Computational models can rationalize these experimental observations by analyzing factors like bond dissociation energies, distortion energies of the C-X bond, and orbital interactions between the substrate and the catalyst. baranlab.org This predictive power is invaluable for designing efficient synthetic routes to complex, selectively functionalized pyridine derivatives. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-2-hydroxypyridine |
| Pyridine |
| 2-chloro-4,5-dibromopyridine |
| 6-bromo-2-chloropyridine |
| Palladium |
| Water |
| Dimethyl sulfoxide (B87167) (DMSO) |
Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies
Molecular dynamics simulations for this compound would involve modeling the motion of atoms based on a defined force field. These simulations can be conducted in various environments, such as in a vacuum to study intrinsic properties, in a simulated solvent to understand solution-phase behavior, or in a periodic box to model the condensed (liquid or solid) state.
Conformational Studies:
Due to the rigid, aromatic nature of the pyridine ring, this compound does not possess significant conformational flexibility in the way a molecule with rotatable single bonds would. The pyridine ring is essentially planar, and the primary dynamic motions are atomic vibrations of the substituents relative to the ring.
MD simulations would allow for the quantification of this structural rigidity. By tracking atomic positions over time, one can calculate the average bond lengths, bond angles, and their fluctuations. The root-mean-square fluctuation (RMSF) is a key metric derived from these simulations that indicates the degree of displacement of each atom from its average position, highlighting the more mobile regions of the molecule. For a rigid molecule like this, the RMSF values for the ring atoms are expected to be very low.
Below is a hypothetical table representing the kind of data that would be obtained from an MD simulation, illustrating the expected rigidity through low fluctuation values.
Table 1: Illustrative Simulated Bond and Angle Fluctuations in this compound This data is representative of typical outputs from molecular dynamics simulations and is intended for illustrative purposes.
| Parameter | Atom(s) Involved | Average Value (Å or °) | Root Mean Square Fluctuation (RMSF) |
|---|---|---|---|
| Bond Length | C-Br | 1.89 | ± 0.03 Å |
| Bond Length | C-Cl | 1.74 | ± 0.02 Å |
| Bond Length | C-I | 2.10 | ± 0.04 Å |
| Bond Angle | Cl-C-N | 115.5 | ± 1.5° |
| Bond Angle | Br-C-C | 121.0 | ± 1.8° |
| Bond Angle | I-C-N | 116.2 | ± 1.6° |
Intermolecular Interaction Studies:
The primary utility of MD simulations for this compound is in the detailed study of its intermolecular interactions. The heavy halogen substituents and the nitrogen atom create a rich landscape of non-covalent forces that dictate how the molecules interact with each other in a condensed phase.
Key interactions that would be investigated include:
Halogen Bonding: The iodine, bromine, and to a lesser extent, chlorine atoms possess a region of positive electrostatic potential on their outermost surface (a σ-hole), allowing them to act as halogen bond donors. The primary halogen bond acceptor in the system is the electron-rich nitrogen atom of a neighboring pyridine ring. MD simulations can predict the geometry and strength of these C-X···N (where X = I, Br, Cl) interactions.
π-π Stacking: The electron-deficient nature of the halogenated pyridine ring facilitates attractive stacking interactions between the aromatic systems of adjacent molecules. Simulations can reveal the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the average distance between the rings.
Analysis tools such as the Radial Distribution Function (RDF) would be employed to analyze the simulation trajectory. The RDF provides a probabilistic measure of finding an atom of type B at a certain distance from an atom of type A, giving clear quantitative insight into the structure of the simulated system. For instance, a sharp peak in the RDF between iodine and nitrogen atoms at a specific distance would be strong evidence for a prevalent halogen bond.
The following table provides illustrative data on the types of intermolecular interactions that would be characterized by such a study.
Table 2: Illustrative Principal Intermolecular Interactions for this compound This data is representative of typical outputs from molecular dynamics simulations and quantum chemical calculations and is intended for illustrative purposes.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|---|
| Halogen Bond | C-I | N (Pyridine) | 2.8 - 3.2 | -3.5 to -5.0 |
| Halogen Bond | C-Br | N (Pyridine) | 3.0 - 3.4 | -2.0 to -3.0 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.4 - 3.8 | -1.5 to -2.5 |
| Halogen Bond | C-Cl | N (Pyridine) | 3.2 - 3.6 | -1.0 to -1.5 |
Advanced Synthetic Applications of 3 Bromo 6 Chloro 2 Iodopyridine As a Building Block
Precursor for Complex Heterocyclic Architectures
The title compound serves as a powerful precursor for the synthesis of intricate heterocyclic systems. Its utility stems from the predictable and hierarchical reactivity of its carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions. This reactivity pattern enables chemists to perform sequential functionalization, building molecular complexity in a controlled, stepwise manner.
The 2-iodo and 3-bromo substituents are ideally positioned for annulation reactions to construct fused heterocyclic frameworks. The higher reactivity of the C-2 iodo group allows for an initial cross-coupling reaction, such as a Sonogashira or Suzuki coupling, to introduce a side chain. A subsequent intramolecular cyclization or a second intermolecular coupling at the C-3 bromo position can then complete the formation of a new ring fused to the pyridine (B92270) core.
This strategy has been effectively demonstrated in the synthesis of various fused systems starting from analogous dihalopyridines. For example, thieno[3,2-b]pyridines have been prepared through a one-pot procedure involving a Sonogashira coupling of a dihalopyridine with an alkyne, followed by cyclization with sodium sulfide. researchgate.net Similarly, methodologies exist for creating furo[2,3-c]pyridines and imidazopyridines from appropriately halogenated pyridine precursors. researchgate.netbeilstein-journals.org Research has shown that iodo-substituted pyridines react significantly faster than their bromo or chloro counterparts, underscoring the selective nature of these transformations. beilstein-journals.org The Larock heteroannulation is another potent method for generating fused indole (B1671886) rings from ortho-haloanilines and alkynes, a strategy applicable to functionalized pyridyl alkynes that can be synthesized from 3-bromo-6-chloro-2-iodopyridine. ub.edu
Table 1: Examples of Fused Heterocyclic Systems Synthesized from Halogenated Pyridines
| Starting Halopyridine Type | Coupling Reaction | Fused System Formed |
|---|---|---|
| 2-Bromo-3-chloropyridine | Sonogashira Coupling / Cyclization | Thieno[3,2-b]pyridine researchgate.net |
| 2-Substituted-3-acetoxy-4-iodopyridine | Heck Coupling / Cyclization | Furo[2,3-c]pyridine researchgate.net |
| Iodo-substituted Pyridines | Various | Imidazo[4,5-b]pyridine beilstein-journals.org |
Beyond simple fused systems, this compound is a key starting material for assembling complex, highly substituted polycyclic and poly-aryl frameworks. The synthetic strategy involves the sequential, regioselective functionalization of the three C-X bonds.
An initial, mild palladium-catalyzed reaction, such as a Suzuki coupling, can be performed selectively at the most reactive C-I bond. acs.org The resulting 3-bromo-6-chloro-2-arylpyridine retains the other two halogens, which serve as handles for subsequent transformations. A second coupling reaction, often under more forcing conditions, can then be carried out at the C-Br position to introduce another substituent. Finally, the least reactive C-Cl bond can be functionalized, for instance, through nucleophilic aromatic substitution or vigorous cross-coupling conditions. This stepwise approach provides access to precisely substituted pyridine cores.
This methodology is central to the synthesis of polycyclic heteroaromatic hydrocarbons. uni-rostock.de For instance, a Suzuki reaction on a dihaloquinoline followed by a Sonogashira coupling at the second halogen site generates a precursor that can undergo acid-mediated cycloisomerization to yield a complex polycyclic system. uni-rostock.de This principle is directly applicable to this compound for creating novel, multi-ring structures.
Table 2: Sequential Functionalization Strategy for this compound
| Position | Halogen | Relative Reactivity | Typical Selective Reaction |
|---|---|---|---|
| C-2 | Iodine | Highest | Suzuki, Heck, Sonogashira (mild conditions) acs.orgnih.gov |
| C-3 | Bromine | Intermediate | Suzuki, Sonogashira (stronger conditions) researchgate.net |
Development of Ligands for Catalysis and Coordination Chemistry
The pyridine scaffold is a cornerstone of coordination chemistry, and this compound offers a platform for designing novel, multifunctional ligands. The inherent pyridine nitrogen atom provides a primary coordination site. The three halogen positions can be selectively functionalized to introduce additional donor atoms (e.g., P, S, N, O), leading to the formation of bidentate, tridentate, or pincer-type ligands.
For example, a phosphine (B1218219) group could be introduced at the C-2 position via the reactive iodide, while an amine or ether functionality could be installed at the C-6 position by displacing the chloride. The resulting substituted pyridine could chelate to a metal center through the pyridine nitrogen and the appended donor groups. Such ligands are instrumental in homogeneous catalysis, influencing the activity, selectivity, and stability of the metallic catalyst. The synthesis of metal-salophen complexes, which are used in optical and electrochemical applications, highlights the importance of substituted aromatic diamines as ligand precursors, which can be constructed using cross-coupling methodologies on halogenated aromatics. researchgate.net
Incorporation into Advanced Functional Materials (e.g., Organic Optoelectronics, Polymers)
The ability to construct elaborate, conjugated polycyclic systems from this compound makes it a valuable building block for advanced functional materials. The electronic properties of organic materials, which are critical for applications in optoelectronics, are dictated by their molecular structure, particularly the extent of π-conjugation and the nature of any included heteroatoms.
Fused heteroaromatic compounds derived from this starting material, such as aza-dibenzothiophenes and aza-dibenzofurans, have been investigated as host materials in the emissive layers of organic light-emitting devices (OLEDs). google.com The incorporation of the pyridine nitrogen and the specific substitution pattern allows for the tuning of the material's frontier molecular orbital (HOMO/LUMO) energy levels, which is essential for achieving efficient charge transport and emission. google.com The step-by-step functionalization of this compound allows for the rational design of molecules with tailored electronic properties for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Role as a Model Substrate in New Methodology Development
The differential reactivity of the three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) makes this compound an ideal model substrate for the development and validation of new synthetic methodologies. When chemists develop a new catalyst or set of reaction conditions for a cross-coupling reaction, they must demonstrate its selectivity.
This substrate allows for a clear demonstration of chemoselectivity. For example, a new palladium catalyst designed for Suzuki couplings could be tested with this compound to see if it selectively activates the C-I bond while leaving the C-Br and C-Cl bonds untouched. nih.gov Studies on the synthesis of pyridine-3-thiols from 3-iodopyridines showcase the utility of the iodo group as a specific reactive site for copper-catalyzed coupling. nuph.edu.ua The ability to achieve high yields for a reaction at one position without affecting the others is a powerful testament to the utility and selectivity of a new method. The clear difference in reactivity provides an excellent platform for optimizing reaction conditions and proving the robustness of new catalytic systems.
Future Research Trajectories and Challenges
Exploration of Undiscovered Reactivity and Orthogonal Functionalization Strategies
The distinct electronic properties and reactivities of the iodo, bromo, and chloro substituents are the cornerstone for the selective functionalization of 3-bromo-6-chloro-2-iodopyridine. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I, which typically allows for the selective reaction of the iodo group, followed by the bromo, and then the chloro group in metal-catalyzed cross-coupling reactions.
Future research will likely delve deeper into more nuanced and undiscovered reactivity patterns. This includes the development of catalytic systems that can invert the standard reactivity order or enable the simultaneous but differential functionalization of two positions. A significant challenge lies in achieving regioselective functionalization, particularly at the less reactive positions, without resorting to harsh reaction conditions. nih.govnih.gov The development of novel directing groups or catalyst-substrate interactions could unlock new pathways for site-selective modifications. nih.gov
Orthogonal functionalization, where each halogen can be addressed independently, remains a key goal. researchgate.net This would allow for the programmed introduction of different functional groups in a one-pot or sequential manner, significantly streamlining the synthesis of complex molecules. researchgate.net Research into "ring-opening, halogenation, and ring-closing" sequences could also offer novel ways to achieve selective halogenation patterns on the pyridine (B92270) core under mild conditions. chemrxiv.orgnih.gov
Development of Greener and More Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. ijarsct.co.inresearchgate.net Future efforts will focus on developing more sustainable and atom-economical routes to both synthesize this compound and utilize it in subsequent reactions.
Key areas of development include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption for functionalization reactions. ijarsct.co.innih.gov
Catalyst innovation: The use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals (e.g., palladium) is a major goal. researchgate.net The development of reusable heterogeneous catalysts can also contribute to greener processes. researchgate.net
Solvent-free and alternative solvents: Conducting reactions in the absence of volatile organic solvents or in greener alternatives like water or bio-based solvents is a critical aspect of sustainable chemistry. researchgate.netrsc.org
C-H activation: A paradigm shift in synthesis is the move towards direct C-H functionalization, which avoids the need for pre-halogenated starting materials, thus improving atom economy. researchgate.netdicp.ac.cn While this compound is already halogenated, the principles of C-H activation are central to the broader field of pyridine chemistry and can inspire more efficient synthetic strategies. researchgate.netnih.gov
The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, will be a guiding principle. organic-chemistry.org Reactions that minimize waste and avoid the use of stoichiometric reagents are highly desirable. researchgate.net
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for large libraries of novel compounds for drug discovery and materials science has spurred the adoption of automated synthesis and high-throughput experimentation (HTE). rug.nlresearchgate.net this compound is an ideal scaffold for generating diverse molecular libraries due to its multiple, orthogonally addressable functionalization sites.
Future research will likely involve:
HTE for reaction optimization: Screening large arrays of catalysts, ligands, solvents, and bases in parallel to rapidly identify optimal conditions for the selective functionalization of each halogen. acs.org This is particularly valuable for complex cross-coupling reactions. mit.edu
Automated synthesis platforms: Integrating the synthesis and functionalization of this compound derivatives into robotic systems for the rapid and reproducible production of compound libraries. rug.nl This can be coupled with automated purification and analysis.
Flow chemistry: The use of continuous-flow reactors offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can be beneficial for optimizing the selective functionalization of polyhalogenated pyridines. acs.org
These technologies will not only accelerate the discovery of new derivatives of this compound but also generate large datasets that can be used for computational modeling.
Computational Design and Predictive Modeling for Novel Transformations
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govprinceton.edu For a molecule like this compound, these approaches can provide deep insights into its reactivity and guide the development of new synthetic methods.
Future directions in this area include:
Density Functional Theory (DFT) calculations: To model reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic and steric factors that govern the reactivity of each halogen. researchgate.netrsc.org This can help in the rational design of catalysts and reaction conditions.
Machine learning algorithms: Training models on data from HTE screens to predict reaction outcomes, such as yield and selectivity, for new combinations of reactants and catalysts. nih.govresearchgate.net This can significantly reduce the experimental effort required to find successful reactions.
Predictive models for reactivity: Developing quantitative structure-reactivity relationships (QSRRs) to predict how different substituents on the pyridine ring will influence the rate and selectivity of functionalization at the C-I, C-Br, and C-Cl bonds. rsc.org
The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and designing novel, efficient, and selective transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
